molecular formula C24H28FN3O B8021718 Lumateperone CAS No. 313369-37-8

Lumateperone

Cat. No.: B8021718
CAS No.: 313369-37-8
M. Wt: 393.5 g/mol
InChI Key: HOIIHACBCFLJET-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumateperone (also known as ITI-007 and sold under the brand name Caplyta) is a novel chemical entity classified as an atypical antipsychotic. It is a small molecule belonging to the pyridopyrroloquinoxaline and butyrophenone structural families, with the tosylate salt (CAS 1187020-80-9) often used in research and pharmaceutical development . This compound is of significant interest in preclinical and basic neuroscience research due to its unique and integrated multimodal mechanism of action, which simultaneously modulates dopaminergic, serotonergic, and glutamatergic neurotransmission—a profile that distinguishes it from other second-generation antipsychotics . Researchers are investigating this compound to understand its complex pharmacological effects. Its activity is characterized by several key mechanisms: it acts as a potent antagonist at serotonin 5-HT2A receptors with an affinity approximately 60 times greater than its affinity for dopamine D2 receptors . At dopamine D2 receptors, it exhibits a unique dual activity, functioning as a presynaptic partial agonist and a postsynaptic antagonist, which is associated with a relatively low (approx. 40%) D2 receptor occupancy . Furthermore, this compound demonstrates moderate affinity for the dopamine D1 receptor and the serotonin transporter (SERT), acting as a SERT inhibitor . Notably, its action at D1 receptors contributes to the indirect activation and potentiation of glutamatergic signaling through AMPA and NMDA receptors in the prefrontal cortex, a pathway of growing interest in neuropsychiatric research . The primary research applications for this compound involve modeling and investigating the pathophysiology and treatment of neuropsychiatric disorders. Its multifaceted pharmacology makes it a valuable tool for studying conditions such as schizophrenia and bipolar depression, with emerging research exploring its potential role in major depressive disorder, particularly as an adjunctive therapy . Scientists value its favorable off-target profile, as it has low affinity for histaminergic H1 and muscarinic receptors, which is associated with a reduced risk of metabolic side effects and sedation in experimental models compared to other agents . This profile allows researchers to probe complex receptor interactions with fewer confounding variables. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIHACBCFLJET-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101217
Record name rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313369-37-8, 313368-91-1
Record name rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313369-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumateperone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06077
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMATEPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classic Fischer Indole Cyclization

The foundational method involves condensing 2-bromophenylhydrazine (8 ) with 4-piperidone monohydrate hydrochloride (9 ) under acidic conditions to form a tricyclic indole intermediate (14 ). Key steps include:

  • Hydrazone Formation : Reaction of 8 and 9 in trifluoroacetic acid (TFA) yields a phenylhydrazone.

  • [3,-Sigmatropic Rearrangement : Thermal or acidic conditions induce a Cope rearrangement, forming an imine intermediate.

  • Cyclization : Intramolecular attack of the indole nitrogen generates the tetracyclic core (14 ).

Critical Parameters :

  • Yield: 63–68% over two steps

  • Purity: >95% (HPLC)

Reductive Amination and Resolution

Intermediate 14 undergoes reductive amination using triethylsilane (Et3_3SiH) in TFA, producing cis-racemic indoline (15 ). Chiral resolution with (R)-mandelic acid achieves enantiomeric excess (>99% ee):

  • Diastereomeric Salt Formation : 15 reacts with (R)-mandelic acid in methanol, preferentially crystallizing the (4aS,9bR)-enantiomer.

  • Freebase Isolation : Treatment with aqueous NaOH liberates the enantiopure cis-indoline (16 ).

Palladium-Catalyzed Cyclization Approaches

C–N Bond Formation

A scalable route employs palladium-catalyzed cyclization to construct the tetracyclic core:

  • Alkylation : Ethyl chloroformate reacts with enantiopure indoline (16 ) to form 17 .

  • Cyclization : Pd(OAc)2_2/Xantphos catalyzes intramolecular C–N coupling, yielding 18 (71% yield).

  • Lactam Reduction : NaBH4_4 reduces the lactam carbonyl to 19 , avoiding borane·THF.

Advantages :

  • Eliminates hazardous borane reagents

  • Telescoped steps reduce purification needs

Industrial-Scale Synthesis Innovations

Kilogram-Scale Process

A 2021 optimized route achieves 31% overall yield on multi-kilogram batches:

StepReactionConditionsYieldPurity
1Fischer Indole SynthesisTFA, Et3_3SiH, CH2_2Cl2_289%98%
2Diastereomeric Resolution(S)-Mandelic acid, MeOH41%>99% ee
3Alkylation/CyclizationPd(OAc)2_2, DavePhos, toluene71%97%

Quinoxaline-Derived Route

Using inexpensive quinoxaline (24 ) as a starting material, this method avoids costly intermediates:

  • N-Trifluoroacetylation : TFAA reacts with 24 to form 25 .

  • Fischer Synthesis : Condensation with ethyl 4-oxopiperidine-1-carboxylate (5 ) yields tetracyclic lactam 26 .

  • Lactam Reduction : NaBH4_4/NiCl2_2 reduces 26 to 27 (85% yield).

Cost Efficiency :

  • Raw material cost reduced by 97% compared to earlier routes

Final Alkylation and Salt Formation

Sidechain Introduction

Enantiopure intermediate 16 undergoes N-alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one (11 ) in dioxane/KI/DIPEA:

  • Reaction Time : 12 hours at 100°C

  • Yield : 91%

  • Purity : >99% (HPLC)

Tosylate Salt Preparation

This compound freebase is treated with p-toluenesulfonic acid (p-TsOH) in ethyl acetate to form the tosylate salt:

  • Solubility : 42 mg/mL in 0.1N HCl (vs. 5 mg/mL for freebase)

  • Stability : >24 months under accelerated conditions

Analytical Method Validation

UV spectrophotometry (λ = 243 nm) ensures quality control:

ParameterValue
Linearity5–45 µg/mL (R2^2 = 0.9999)
LOD1.2 µg/mL
LOQ3.6 µg/mL
Precision (%RSD)<2%

Forced degradation studies confirm method robustness:

ConditionDegradation
0.1N HCl (1hr)3.45%
0.1N NaOH (1hr)9.74%
Dry Heat (50°C)17.84%

Chemical Reactions Analysis

Types of Reactions: Lumateperone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, which can be further modified for specific applications .

Scientific Research Applications

Lumateperone has a wide range of scientific research applications:

Mechanism of Action

Lumateperone exerts its effects through a unique mechanism involving multiple neurotransmitter systems. It acts as a potent antagonist at serotonin 5-HT2A receptors and a serotonin transporter inhibitor. Additionally, it functions as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors. This compound also modulates glutamatergic N-methyl-D-aspartate receptors through dopamine D1 receptor-dependent pathways .

Comparison with Similar Compounds

Comparison with Similar Antipsychotics

Efficacy in Schizophrenia

Lumateperone’s efficacy was established in three Phase 3 trials (NCT020469155, NCT01499563, NCT03249376) using the Positive and Negative Syndrome Scale (PANSS) . Key findings include:

Compound PANSS Total Score Reduction (vs. Placebo) Clinical Dose Study Duration Reference
This compound LSMD = −4.76 (p < 0.001) 42 mg/day 4–6 weeks
Risperidone LSMD = −4.97 (p = 0.014) 4 mg/day 4–6 weeks
Olanzapine LSMD = −5.2 (p < 0.001) 10–20 mg/day 6 weeks
Quetiapine LSMD = −6.1 (p < 0.001) 600 mg/day 6 weeks
  • This compound demonstrated comparable efficacy to risperidone but with fewer metabolic side effects .
Mechanism of Action
  • This compound : 60-fold higher affinity for 5-HT2A vs. D2 receptors, presynaptic D2 agonism, and glutamatergic modulation via mTOR pathway .
  • Risperidone/Paliperidone : Strong D2 antagonism with 5-HT2A antagonism; higher risk of hyperprolactinemia and EPS .
  • Olanzapine : Broad receptor affinity (H1, M1, etc.), leading to weight gain and metabolic syndrome .
Beyond Schizophrenia
  • Bipolar Depression : this compound showed a 51.1% MADRS response rate (vs. 36.7% for placebo) in a Phase 3 trial .
Limitations
  • Short-Term Data : Most trials lasted ≤6 weeks; long-term safety and efficacy require further validation .
  • Regional Bias : Early safety data (e.g., FAERS database) are U.S.-centric, limiting global generalizability .
  • Drug Interactions : CYP3A4 inducers (e.g., carbamazepine) reduce this compound exposure, necessitating dose adjustments .

Biological Activity

Lumateperone (brand name Caplyta) is a novel antipsychotic medication approved for the treatment of schizophrenia in adults. Its unique pharmacological profile distinguishes it from traditional antipsychotics, particularly through its multifaceted mechanism of action, which includes partial agonism at dopamine D2 receptors and antagonism at serotonin 5-HT2A receptors. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.

This compound exhibits a complex mechanism of action that involves:

  • Dopamine D2 Receptor Activity : this compound acts as a partial agonist at the dopamine D2 receptor, which helps to normalize dopamine transmission in the brain. This is particularly relevant in the context of schizophrenia, where dopaminergic dysregulation is a key feature .
  • Serotonin 5-HT2A Receptor Antagonism : It also functions as a strong antagonist at the serotonin 5-HT2A receptor, contributing to its antipsychotic effects .
  • Influence on Neuroinflammation : Recent studies have shown that this compound can reduce levels of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in both brain and serum during acute immune challenges, indicating potential neuroprotective properties .

Table 1: Key Mechanisms of this compound

MechanismDescription
Dopamine D2 Partial AgonismNormalizes dopamine transmission, reducing excess dopamine blockade effects
Serotonin 5-HT2A AntagonismReduces psychotic symptoms by blocking serotonin receptors
Anti-inflammatory EffectsLowers proinflammatory cytokines during stress and immune challenges

Schizophrenia Treatment

Several clinical trials have demonstrated this compound's efficacy in treating schizophrenia. A pivotal study involving 450 patients showed that treatment with this compound (42 mg) significantly improved symptoms compared to placebo, as measured by the Positive and Negative Syndrome Scale (PANSS) total score .

Case Study Highlights:

  • Study 301 : Patients receiving this compound showed a mean change from baseline PANSS total score of -15.6 compared to -12.4 for placebo (p=0.02).
  • Study 302 : Although this study did not meet its primary endpoint due to high placebo response rates, it contributed valuable data regarding this compound's overall efficacy profile .

Table 2: Summary of Clinical Trial Results

StudyTreatment GroupPANSS Change from Baseline (Mean)P-value
Study 301This compound (42 mg)-15.60.02
Study 302This compound (60 mg)Not significantN/A

Safety Profile

This compound is noted for its favorable safety profile compared to other antipsychotics. Common adverse effects include mild somnolence and nausea, with lower incidences of metabolic side effects such as weight gain and dyslipidemia .

Table 3: Adverse Effects Comparison

Adverse EffectThis compound (%)Other SGAs (%)
Somnolence1020
Weight Gain325
Dyslipidemia420

Q & A

Q. What clinical trial evidence supports lumateperone’s efficacy in treating schizophrenia?

this compound’s efficacy in schizophrenia is demonstrated through randomized, double-blind, placebo-controlled trials. Key endpoints include reductions in PANSS (Positive and Negative Syndrome Scale) total scores. For instance, pooled analyses of Studies 005 and 301 showed this compound 42 mg/day achieved statistically significant improvement versus placebo, with Number Needed to Treat (NNT) values of 8–9 for response thresholds . Early efficacy signals (e.g., MADRS score improvements in bipolar depression trials) further support its mechanistic profile .

Q. How does this compound’s safety profile compare to other antipsychotics regarding metabolic parameters?

Clinical trials indicate this compound has minimal impact on metabolic parameters (e.g., glucose, lipids, weight). In Phase 3 trials for major depressive disorder (MDD) and bipolar depression, mean changes in triglycerides, LDL/HDL cholesterol, and weight were similar to placebo . Systematic reviews highlight its favorable weight-gain profile compared to histamine- or muscarinic-receptor-targeting antipsychotics .

Q. What is the rationale for this compound’s 42 mg/day dosing in psychiatric disorders?

The 42 mg/day dose was optimized in Phase 2/3 trials balancing efficacy and tolerability. For example, in schizophrenia trials, this dose showed robust PANSS score reductions without significant sedation or metabolic adverse events. Dose-response studies in bipolar depression further confirmed its efficacy at 42 mg/day, with no additional benefit at higher doses .

Q. What methodological frameworks are used to assess this compound’s efficacy in bipolar depression?

Trials employ the Montgomery-Åsberg Depression Rating Scale (MADRS) as the primary endpoint. In a Phase 3 trial, this compound 42 mg/day demonstrated significant MADRS score reductions versus placebo by Day 8, with sustained improvements through Week 6 (effect size = −0.55, p<0.001) . Sensitivity analyses (e.g., ANCOVA with last-observation-carried-forward) validate robustness .

Q. How are this compound’s Phase 3 trials designed to address placebo response variability?

Trials use stratified randomization and stringent inclusion criteria to minimize placebo effects. For example, Studies 501 and 502 (adjunctive MDD trials) excluded high placebo responders during lead-in phases. Statistical adjustments, such as mixed-model repeated measures (MMRM), account for dropout biases .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s metabolic effects across trials?

Discrepancies arise from population heterogeneity (e.g., schizophrenia vs. bipolar depression) and comparator arms. While early studies reported no significant metabolic changes , post-marketing analyses via FAERS note rare hyperglycemia cases. Methodological reconciliation involves subgroup analyses and long-term observational studies to isolate drug-specific effects .

Q. What gaps exist in understanding this compound’s long-term safety and tolerability?

Current safety data are limited to 6-week–1-year trials. Open-label extensions and real-world studies are needed to assess rare adverse events (e.g., tardive dyskinesia) and durability of metabolic benefits. The FAERS database provides preliminary signals but requires prospective validation .

Q. What mechanistic hypotheses explain this compound’s efficacy as adjunctive therapy in MDD?

this compound’s dual modulation of serotonin (5-HT2A antagonism) and glutamate (DA/glutamate regulation) pathways may synergize with antidepressants. Phase 3 trials (Studies 501/502) showed adjunctive this compound significantly reduced MADRS scores at Week 6 (p<0.001), suggesting unique pharmacodynamic interactions .

Q. How can real-world evidence (RWE) complement RCT data for this compound’s risk-benefit assessment?

RWE from FAERS and electronic health records enables signal detection for rare adverse events (e.g., seizures). Disproportionality analyses (e.g., reporting odds ratios) quantify safety signals, though confounding by indication requires multivariable adjustment .

Q. What statistical strategies address high placebo responses in this compound trials?

Adaptive trial designs (e.g., sequential parallel comparison design) and Bayesian hierarchical models improve signal detection. In Study 403, pre-specified sensitivity analyses (e.g., excluding placebo responders) confirmed this compound’s efficacy (MADRS reduction: 5.6 points vs. placebo; p<0.0001) despite high placebo variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lumateperone
Reactant of Route 2
Lumateperone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.